Viridomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Viridomycin A, also known as this compound, is a useful research compound. Its molecular formula is C21H12FeN3NaO9 and its molecular weight is 529.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Phosphate Solubilization

Viridomycin A has been identified as a key compound produced by certain Streptomyces species, notably Streptomyces griseus, which can solubilize rock phosphate. This process is vital for enhancing soil fertility and promoting plant growth. The mechanism involves the chelation of positively charged counter ions associated with phosphate, thereby destabilizing the rock phosphate structure and making phosphates available for plant uptake .

Sustainable Fertilization

The ability of this compound to solubilize phosphate positions it as a potential candidate for developing slow-release bio-phosphate fertilizers. This characteristic is particularly beneficial in sustainable agriculture, where reducing chemical fertilizer use is essential for environmental health .

Antimicrobial Activity

Inhibition of Pathogens

this compound exhibits significant antimicrobial activity against various pathogens, including Gram-positive bacteria and fungi. Research has demonstrated its effectiveness against Bacillus subtilis, Micrococcus luteus, Pythium ultimum, and Mucor ramannianus, with inhibition zones indicating potent activity . The antimicrobial properties are attributed to its ability to chelate iron, which is crucial for microbial growth, thus limiting pathogen proliferation in agricultural settings .

Case Studies

A study highlighted the antimicrobial effects of this compound through agar diffusion methods, showcasing inhibition zones ranging from 27 mm to 45 mm depending on the microorganism tested. This suggests its potential as a natural pesticide alternative, reducing reliance on synthetic chemicals that pose risks to human health and the environment .

Structural Insights

Chemical Structure and Mechanism

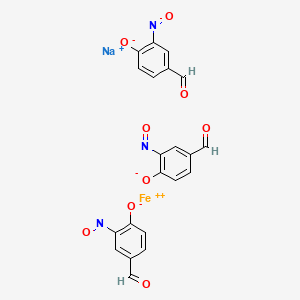

The chemical structure of this compound includes functional groups that facilitate its role as an iron chelator. The compound's ability to form stable complexes with iron ions enhances its effectiveness as both a phosphate solubilizer and an antimicrobial agent. Mass spectrometry and nuclear magnetic resonance (NMR) studies have elucidated its structural characteristics, confirming the presence of key functional groups necessary for its biological activity .

Comparative Analysis of Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | 29 ± 1.2 |

| Micrococcus luteus | 45 ± 1.4 |

| Pythium ultimum | 27 ± 1.1 |

| Mucor ramannianus | 38 ± 1.0 |

This table summarizes the antimicrobial efficacy of this compound against selected microorganisms, illustrating its potential utility in agricultural pathogen management.

Propiedades

Número CAS |

52970-22-6 |

|---|---|

Fórmula molecular |

C21H12FeN3NaO9 |

Peso molecular |

529.2 g/mol |

Nombre IUPAC |

sodium;4-formyl-2-nitrosophenolate;iron(2+) |

InChI |

InChI=1S/3C7H5NO3.Fe.Na/c3*9-4-5-1-2-7(10)6(3-5)8-11;;/h3*1-4,10H;;/q;;;+2;+1/p-3 |

Clave InChI |

KXWKJDNTUDXRHR-UHFFFAOYSA-K |

SMILES |

C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].[Na+].[Fe+2] |

SMILES canónico |

C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].[Na+].[Fe+2] |

Key on ui other cas no. |

52970-22-6 |

Sinónimos |

viridomycin A viridomycin A1 viridomycin A2 viridomycin B viridomycin C viridomycin D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.